Lemnal-1(10)-ene-2,12-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1S,3aS,9S,9aS,9bR)-1,9,9a-trimethyl-3a,4,5,8,9,9b-hexahydro-1H-benzo[e][1]benzofuran-2,7-dione |
InChI |
InChI=1S/C15H20O3/c1-8-6-11(16)7-10-4-5-12-13(15(8,10)3)9(2)14(17)18-12/h7-9,12-13H,4-6H2,1-3H3/t8-,9-,12-,13-,15+/m0/s1 |
InChI Key |
FDXWIBXGNSYWLQ-GLBWXDBNSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C2[C@@]1([C@H]3[C@@H](C(=O)O[C@H]3CC2)C)C |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C(=O)OC3CC2)C)C |
Synonyms |
lemnal-1(10)-ene-2,12-dione |
Origin of Product |
United States |
Isolation and Comprehensive Structural Elucidation of Lemnal 1 10 Ene 2,12 Dione
Natural Occurrence and Chemosystematics within Soft Coral Genera (Nephthea armata, Lemnalia spp.)
Lemnal-1(10)-ene-2,12-dione has been identified as a constituent of marine soft corals, primarily from the family Nephtheidae. It was first reported as a new natural product isolated from the Taiwanese soft coral Nephthea armata. dntb.gov.uaacs.orgnih.gov Further investigations have shown that compounds with the nardosinane skeleton are prevalent within the genus Lemnalia, suggesting they can serve as important chemotaxonomic markers. mdpi.comresearchgate.net The isolation of nardosinane-type sesquiterpenoids from various Lemnalia species, including unidentified species collected from the South China Sea, reinforces this connection. acs.orgmdpi.com
Chemosystematics, the classification of organisms based on their chemical constituents, suggests a close relationship between genera that produce similar secondary metabolites. While nardosinanes are characteristic of Lemnalia, the presence of this compound in Nephthea armata and another known nardosinane in Clavularia viridis indicates a shared biosynthetic capability that may transcend generic boundaries within the order Alcyonacea. dntb.gov.uamdpi.com The recurrence of this structural class across these genera highlights its significance in the chemical ecology and taxonomy of these marine invertebrates. mdpi.comCurrent time information in Bangkok, TH.
Methodologies for Extraction and Advanced Chromatographic Purification of this compound
The isolation of this compound from soft coral biomass follows a multi-step procedure typical for marine natural products. The initial step involves the exhaustive extraction of the freeze-dried and minced coral tissue with an organic solvent. Reports indicate the use of solvents such as methylene (B1212753) chloride or acetone (B3395972) for this purpose. dntb.gov.uamdpi.com
The resulting crude extract, a complex mixture of lipids, steroids, and terpenoids, is then subjected to advanced chromatographic techniques for purification. This process generally begins with fractionation using column chromatography over a normal-phase sorbent like silica (B1680970) gel. A solvent gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate, is used to separate the extract into fractions of varying polarity.
Fractions containing the target compound, identified by thin-layer chromatography (TLC) analysis, are pooled and undergo further purification. Final purification to yield homogenous this compound is typically achieved using high-performance liquid chromatography (HPLC), often on a reversed-phase C18 column with a solvent system such as methanol (B129727) or acetonitrile (B52724) in water. researchgate.net This rigorous purification is essential to obtain the compound in a pure form suitable for definitive spectroscopic analysis.
Spectroscopic Techniques for Definitive Structural Assignment
The definitive structure of this compound was elucidated through a combination of modern spectroscopic methods, which together provide a complete picture of its atomic connectivity, molecular formula, and three-dimensional arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon skeleton and the placement of functional groups. The structure of this compound was established through comprehensive 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) analyses. dntb.gov.ua While the specific spectral data from the original isolation have not been widely published, the expected chemical shifts for its key structural features can be predicted based on established NMR principles. oregonstate.eduorganicchemistrydata.org The presence of two ketone carbonyls, a trisubstituted double bond, and several methyl groups gives the molecule a distinct NMR fingerprint.
Table 1: Predicted NMR Data for Key Functional Groups of this compound
| Functional Group | Atom Type | Expected Chemical Shift (δ) ppm |
|---|---|---|
| Ketone | Carbonyl Carbon (C=O) | 190-220 |
| Alkene | Olefinic Carbon (=C-) | 110-150 |
| Alkene | Olefinic Proton (=CH-) | 5.0-6.0 |
| Saturated Carbon | Aliphatic Carbon (C, CH, CH₂, CH₃) | 10-60 |
| Saturated Proton | Aliphatic Proton | 0.8-2.5 |
Note: These are general, predicted ranges. Actual values depend on the specific chemical environment within the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and, consequently, the molecular formula of a compound. For this compound, techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would have been used to establish its molecular formula as C₁₅H₂₀O₃. mdpi.commdpi.comnih.gov This information is critical and corroborates the data obtained from NMR spectroscopy, ensuring the correct number of carbon, hydrogen, and oxygen atoms are accounted for in the proposed structure.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray diffraction analysis is the most unambiguous method for determining the absolute stereochemistry of a chiral molecule. This technique has been successfully applied to determine the absolute configuration of many related nardosinane and other sesquiterpenoids isolated from soft corals. mdpi.commdpi.comresearchgate.net However, this method requires the formation of a high-quality, single crystal, which is not always feasible. To date, there are no published reports of a successful single-crystal X-ray diffraction analysis for this compound itself.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
In the absence of a crystal structure, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for assigning the absolute configuration of natural products. For the nardosinane family of sesquiterpenoids, the absolute configuration is frequently determined by comparing the experimentally measured Electronic Circular Dichroism (ECD) spectrum with those predicted by time-dependent density functional theory (TDDFT) calculations. acs.orgmdpi.comresearchgate.net This computational approach models the CD spectrum for a specific enantiomer, and a match with the experimental data allows for a confident assignment of the absolute configuration. researchgate.net Other specialized techniques, such as Mo₂(OAc)₄-induced CD experiments, have also been used for related compounds to determine the stereochemistry of diol functionalities. acs.orgfigshare.com It is through these established chiroptical methodologies that the stereochemistry of this compound would be assigned.
Synthetic Strategies and Methodologies for Lemnal 1 10 Ene 2,12 Dione and Its Analogues
Semisynthetic Approaches from Structurally Related Natural Precursors
Semisynthesis offers a more direct route to Lemnal-1(10)-ene-2,12-dione and its analogues by leveraging the pre-existing and complex frameworks of structurally similar natural products. The soft corals of the Lemnalia genus are a rich source of such precursors. mdpi.com For instance, lemnalane-type sesquiterpenoids, which are major components of these organisms, serve as ideal starting points. mdpi.com
One common strategy involves the selective oxidation of more abundant and readily isolated lemnalane derivatives that possess hydroxyl groups at the C-2 and C-12 positions. For example, a precursor like (2R,11S,12R)-lemnal-1(10)-ene-2,12-diol, which has been isolated from Lemnalia africana, could theoretically be oxidized to yield the target dione (B5365651). mdpi.com This approach hinges on the development of mild and selective oxidation protocols that can efficiently convert the hydroxyl functionalities to ketones without affecting other sensitive parts of the molecule, such as the C1-C10 double bond. The stereochemistry of the precursor is also a critical consideration, as it dictates the stereochemical outcome in the final product.
Furthermore, chemical transformations can be employed to confirm the absolute configurations of related natural products, which in turn provides valuable information for the targeted synthesis of this compound. mdpi.com The biogenetic pathways of these compounds also offer inspiration for semisynthetic routes, mimicking nature's own transformations. mdpi.com
Total Synthesis Approaches to the this compound Core Structure
The complete chemical synthesis of this compound from simple, commercially available starting materials is a significant undertaking that allows for absolute control over the molecular architecture. This approach is essential for producing the compound in larger quantities and for creating analogues that are not accessible through semisynthesis.
Retrosynthetic Analysis and Key Disconnections
The retrosynthetic analysis of this compound reveals several key strategic disconnections. The core bicyclo[3.3.1]nonane skeleton is a primary target for disconnection. A plausible retrosynthetic pathway might involve a late-stage introduction of the dione functionality. The core bicyclic ring system could be constructed through a variety of cyclization strategies. For instance, a key disconnection could be made across the C1-C10 and C6-C7 bonds, suggesting a cyclization of a suitably functionalized monocyclic precursor. Another approach could involve the formation of one of the rings onto a pre-existing carbocyclic or heterocyclic ring. The presence of multiple stereocenters necessitates a strategy that allows for their precise and controlled installation.
A hypothetical retrosynthetic analysis is presented in the table below:
| Target Molecule | Key Precursor | Strategic Disconnection | Key Reaction |
| This compound | A functionalized bicyclo[3.3.1]nonene | Oxidation of hydroxyl groups | Selective Oxidation |
| Functionalized bicyclo[3.3.1]nonene | A substituted cyclohexenone derivative | Intramolecular aldol (B89426) or Michael addition | Annulation Reaction |
| Substituted cyclohexenone derivative | Acyclic precursors | Diels-Alder or other cycloadditions | Cycloaddition |
Development of Stereoselective Cyclization Reactions
A cornerstone of any total synthesis of this compound is the development of highly stereoselective cyclization reactions to construct the bicyclic core. Various methodologies can be envisioned for this purpose. For instance, intramolecular aldol reactions or Michael additions on appropriately designed precursors can forge the key carbon-carbon bonds of the six-membered ring.
The stereochemical outcome of these cyclizations is paramount. The use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions is essential to establish the correct relative and absolute stereochemistry of the multiple stereocenters in the molecule. For example, Lewis acid-catalyzed intramolecular ring-opening of epoxides by alcohols is a powerful method for constructing cyclic ethers in a stereocontrolled manner, and similar principles can be applied to carbocyclic systems. msu.edu Furthermore, radical cyclizations, such as the 6-endo-trig cyclization, have shown promise in the synthesis of complex bridged ring systems. researchgate.net
Recent advancements in catalysis, such as the use of gold(I) complexes, have enabled domino reactions that can rapidly build molecular complexity with high stereoselectivity, which could be applicable to the synthesis of the lemnalane core. semanticscholar.org
Introduction and Functionalization of the Dione Moiety
The final stages of a total synthesis would involve the introduction and functionalization of the dione moiety at positions C-2 and C-12. ontosight.ai This typically involves the oxidation of corresponding alcohol functionalities. The choice of oxidizing agent is critical to ensure high yields and to avoid over-oxidation or other unwanted side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions are commonly employed for such transformations.
Synthesis of Diverse this compound Derivatives and Analogues
A major advantage of total synthesis is the ability to create a wide range of derivatives and analogues of the natural product. By modifying the structure of the synthetic intermediates, chemists can systematically probe the structure-activity relationships of this compound. For example, analogues with different substitution patterns on the bicyclic core, modified side chains, or altered functional groups can be prepared.
The synthesis of these derivatives often follows the main synthetic route, with variations introduced at appropriate stages. For example, different Grignard reagents or other nucleophiles could be used in the early stages to introduce diverse alkyl or aryl groups. The dione moiety can also be a handle for further functionalization, such as conversion to enones or other functionalities. The Knoevenagel condensation, for instance, is a classic reaction for creating new carbon-carbon bonds at the alpha-position of a ketone. ijacskros.comderpharmachemica.com
Advancements in Enantioselective Synthesis for this compound
Given the chirality of this compound, enantioselective synthesis is a critical area of research. The goal is to produce a single enantiomer of the target molecule, which is often the biologically active form. Modern asymmetric synthesis relies heavily on the use of chiral catalysts or reagents to control the stereochemical outcome of key reactions.
For the synthesis of this compound, enantioselective versions of the key cyclization reactions are highly desirable. This could involve the use of chiral Lewis acids, organocatalysts, or transition metal catalysts with chiral ligands. rsc.orgrsc.org For example, asymmetric Brønsted acid catalysis has been shown to be effective in promoting enantioselective cyclization reactions. rsc.org Similarly, palladium-catalyzed enantioselective reactions are powerful tools for creating chiral centers. rsc.org
Biological Activities and Mechanistic Research of Lemnal 1 10 Ene 2,12 Dione
Anti-inflammatory Activity: In Vitro and In Vivo (Non-human) Model Systems
The anti-inflammatory potential of sesquiterpenoids isolated from soft corals is a significant area of research. researchgate.net These compounds are known to modulate the immune response, and various studies have demonstrated their ability to mitigate inflammatory processes in both cellular and animal models. ontosight.ainih.gov
While direct studies on Lemnal-1(10)-ene-2,12-dione's anti-inflammatory mechanism are not extensively documented, research on related sesquiterpenoids from marine soft corals points towards the modulation of key inflammatory pathways. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in macrophages, such as RAW 264.7 cells, upon stimulation with lipopolysaccharide (LPS). scispace.com
The inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a common mechanism for anti-inflammatory compounds. scispace.commdpi.com This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of the inflammatory response. Furthermore, the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a hallmark of the anti-inflammatory activity of many marine-derived sesquiterpenoids. beilstein-journals.org These effects are often mediated through the inhibition of critical signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory gene expression. beilstein-journals.org
Table 1: Potential Anti-inflammatory Activity of Related Sesquiterpenoids from Soft Corals
| Model System | Key Findings | Mediators/Pathways Affected |
|---|---|---|
| LPS-stimulated RAW 264.7 macrophages | Inhibition of pro-inflammatory mediator production. | iNOS, COX-2, TNF-α, IL-1β, IL-6, NF-κB |
Note: This table represents generalized findings for sesquiterpenoids from soft corals and is indicative of the potential activities of this compound.
The precise cellular targets and molecular interactions of this compound have not yet been fully elucidated. However, for the broader class of sesquiterpenoids, it is understood that their chemical structure, often containing reactive functional groups, allows them to interact with various cellular macromolecules. The anti-inflammatory actions of these compounds are likely due to their ability to bind to and modulate the activity of key proteins involved in the inflammatory cascade. Further research is necessary to identify the specific molecular targets of this compound.
Antimicrobial Activity: Evaluation Against Pathogenic Microorganisms
Marine natural products are a rich source of novel antimicrobial agents. ontosight.ai Sesquiterpenoids, in particular, have demonstrated a broad range of activities against various pathogenic microorganisms. notulaebotanicae.ro
While specific data on the antibacterial spectrum of this compound is not available, related compounds from the Nephthea species have shown activity against several human pathogenic bacteria. nih.gov For instance, some sesquiterpenoids have exhibited inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Proteus mirabilis and Salmonella species. nih.gov The efficacy of these compounds is typically determined by measuring their minimum inhibitory concentration (MIC).
Table 2: Potential Antibacterial Activity of Related Sesquiterpenoids
| Bacterial Strain | Reported Activity |
|---|---|
| Staphylococcus aureus | Active |
| Proteus mirabilis | Weakly Active |
| Salmonella enteritidis | Weakly Active |
Note: This table is based on the reported activities of other sesquiterpenoids from the Nephthea genus and suggests potential areas of investigation for this compound.
The antifungal properties of this compound have not been specifically reported. However, other sesquiterpenoids isolated from marine and terrestrial sources have shown activity against various fungal pathogens. notulaebotanicae.ro These compounds are often evaluated against clinically relevant fungi such as Candida albicans and Aspergillus niger.
The proposed mechanism of antimicrobial action for many sesquiterpenoids involves the disruption of microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. Other potential mechanisms include the inhibition of essential microbial enzymes or interference with microbial DNA replication and protein synthesis. The specific mode of action for this compound remains a subject for future investigation.
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
This compound has been isolated and evaluated for its cytotoxicity against selected cancer cell lines. researchgate.netresearchgate.net While the specific activity data for this compound is not detailed in the reviewed literature, extensive research on structurally related sesquiterpenoids from the same and closely related soft coral genera provides significant insight into the potential antiproliferative profile of this chemical class.
Numerous studies have demonstrated the cytotoxic potential of nardosinane and other sesquiterpenoids isolated from Lemnalia and Paralemnalia species against a panel of cancer cell lines. mdpi.comresearchgate.net These compounds often show selective cytotoxicity, with potent activity against certain cell types like mouse lymphocytic leukemia (P-388) and human colon adenocarcinoma (HT-29), but weaker or no activity against others, such as human lung carcinoma (A549). mdpi.commdpi.com
For instance, several novel sesquiterpenoids, parathyrsoidins E–G, isolated from Paralemnalia thyrsoides, displayed significant cytotoxicity against the P-388 cell line but were not active against A549 and HT-29 cells. mdpi.com In contrast, the known compound eremophila-6,10-diene-11,12-diol, also found in Lemnalia, exhibited potent cytotoxicity against both P-388 and HT-29 cells. mdpi.com Another related compound, philippinlin A, showed cytotoxicity against human lung (A549), liver (HepG2), and breast (MDA-MB231) cancer cell lines. mdpi.com These findings underscore the therapeutic potential of this structural class, though activity is highly dependent on the specific molecular structure.
Table 1: Cytotoxic Activity of Sesquiterpenoids Structurally Related to this compound
| Compound Name | Source Organism | Cancer Cell Line | Activity (ED₅₀ / IC₅₀) | Reference |
| Parathyrsoidin E | Paralemnalia thyrsoides | P-388 (Mouse Lymphocytic Leukemia) | 2.59 µg/mL | mdpi.com |
| Parathyrsoidin F | Paralemnalia thyrsoides | P-388 (Mouse Lymphocytic Leukemia) | 3.31 µg/mL | mdpi.com |
| Parathyrsoidin G | Paralemnalia thyrsoides | P-388 (Mouse Lymphocytic Leukemia) | 2.49 µg/mL | mdpi.com |
| Parathyrsoidin C | Paralemnalia thyrsoides | P-388 (Mouse Lymphocytic Leukemia) | 3.63 µM | researchgate.net |
| Parathyrsoidin D | Paralemnalia thyrsoides | P-388 (Mouse Lymphocytic Leukemia) | 2.32 µM | researchgate.net |
| Eremophila-6,10-diene-11,12-diol | Lemnalia laevis | P-388 (Mouse Lymphocytic Leukemia) | 0.21 µg/mL | mdpi.com |
| Eremophila-6,10-diene-11,12-diol | Lemnalia laevis | HT-29 (Human Colon Adenocarcinoma) | 0.33 µg/mL | mdpi.com |
| Lemnalol | Lemnalia cervicornis | HT-29 (Human Colon Adenocarcinoma) | 10.5 µM | mdpi.com |
| Philippinlin A | Lemnalia philippinensis | A549 (Human Lung Adenocarcinoma) | 15.8 µg/mL | mdpi.com |
| Kelsoenethiol | Nephthea erecta | P-388 (Mouse Lymphocytic Leukemia) | 1.3 µg/mL | nih.gov |
| Kelsoenethiol | Nephthea erecta | HT-29 (Human Colon Adenocarcinoma) | 1.8 µg/mL | nih.gov |
Specific mechanistic studies detailing the induction of apoptosis or cell cycle arrest by this compound are not available in the currently reviewed scientific literature.
Information regarding the modulation of specific oncogenic pathways by this compound is not available in the currently reviewed scientific literature.
Other Investigated Biological Activities of this compound (e.g., enzyme inhibition)
While direct studies on this compound are limited, research on compounds with similar structural motifs suggests potential for other biological activities. The cyclohexane-1,3-dione moiety present in the compound's structure is a key feature in other biologically active molecules. For example, 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) is a potent, time-dependent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The inhibition of HPPD by NTBC is characterized by the rapid formation of an enzyme-inhibitor complex. nih.gov This suggests that the dione (B5365651) functionality within this compound could potentially interact with enzymatic targets.
Furthermore, other terpenoids isolated from the Lemnalia genus, such as lemnalol, have been investigated for anti-inflammatory properties. mdpi.com This indicates that sesquiterpenoids of this class may possess a range of biological effects beyond cytotoxicity.
Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogues
Specific structure-activity relationship (SAR) studies for this compound have not been reported. However, SAR principles allow for the prediction of biologically important structural features, known as pharmacophores, by comparing related molecules. nih.gov For dione-containing compounds, the dione ring system is often a critical component of the pharmacophore responsible for biological activity.
SAR studies on other molecules containing dione functionalities highlight the importance of this group. For instance, in a series of 1-aryl-1H-naphtho[2,3-d] mdpi.comresearchgate.netresearchgate.nettriazole-4,9-dione derivatives, the dione core was essential for the potent inhibition of the enzymes IDO1 and TDO. nih.gov Similarly, research on inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) centers on the cyclohexane-1,3-dione scaffold. nih.gov These studies collectively suggest that the 2,12-dione functionality within the nardosinane skeleton of this compound is likely a key functional group, crucial for its cytotoxic activity and potential interactions with biological targets. Modifications to this dione system or to the surrounding sesquiterpene scaffold would be expected to significantly impact its biological profile.
Computational and Theoretical Studies Applied to Lemnal 1 10 Ene 2,12 Dione
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target. While specific molecular docking studies on Lemnal-1(10)-ene-2,12-dione are not extensively documented in publicly available literature, the general methodology involves preparing the 3D structure of the ligand and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy.
For a compound like this compound, potential protein targets could be enzymes or receptors implicated in inflammatory pathways or cell proliferation, given the known activities of other marine natural products. A hypothetical docking study would involve identifying a potential protein target, obtaining its crystal structure, and then using software to predict the binding affinity and interaction patterns of this compound within the active site. The results would be presented in terms of docking scores and visualizations of the interactions, such as hydrogen bonds and hydrophobic contacts.
Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Target
| Putative Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gln61 |
| 5-Lipoxygenase (5-LOX) | -9.1 | His367, His372, Leu368 |
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are crucial for understanding a molecule's chemical behavior.
For this compound, DFT calculations could be employed to:
Optimize the 3D geometry of the molecule to its lowest energy conformation.
Calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Map the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attack, respectively.
Table 2: Theoretical Electronic Properties of this compound from DFT (Illustrative)
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
Note: These values are illustrative and would need to be calculated using specific DFT methods and basis sets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds based on their structural features. A QSAR study for this compound would require a dataset of structurally similar compounds with known biological activities.
The process would involve:
Compiling a dataset of nardosinane-type sesquiterpenoids and their measured biological activities.
Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., lipophilicity, electronic properties, size, and shape).
Developing a mathematical equation that correlates the descriptors with the biological activity.
Using the developed model to predict the activity of this compound.
The reliability of a QSAR model is assessed through statistical validation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a molecule over time. For this compound, MD simulations could be used to:
Explore its conformational landscape and identify the most stable conformers in different environments (e.g., in water or a lipid bilayer).
Study the dynamics of its interaction with a protein target after an initial docking pose has been established. This can reveal the stability of the binding and any induced-fit effects.
An MD simulation would track the movements of every atom in the system over a period of time, providing a trajectory that can be analyzed to understand the flexibility of the molecule and the nature of its interactions with its surroundings.
In Silico Screening for Novel Biological Targets
In silico screening, also known as virtual screening, is a computational method used to search large libraries of compounds against a biological target or, conversely, to screen a single compound against a panel of potential targets. To identify novel biological targets for this compound, a reverse docking approach could be employed. In this approach, the compound is docked against a large number of protein structures from various disease pathways to identify potential binding partners.
The results of such a screening would be a ranked list of proteins based on their predicted binding affinity for this compound. The top-ranked proteins would then be considered as potential novel biological targets for further experimental validation.
Chemical Ecology and Ecological Significance of Lemnal 1 10 Ene 2,12 Dione
Role in Interspecies Interactions within Marine Ecosystems
Soft corals, being sessile organisms, are engaged in constant competition for space and resources on the crowded surfaces of coral reefs. Chemical warfare, or allelopathy, is a key strategy in these interactions. Secondary metabolites, such as sesquiterpenoids, are often released into the surrounding water to inhibit the growth, settlement, or survival of competitors like other corals, algae, and sponges.
While specific allelopathic studies on Lemnal-1(10)-ene-2,12-dione have not been reported, the broader class of terpenoids from soft corals is known for potent biological activities, including cytotoxicity. This cytotoxicity is a crucial aspect of their role in mediating interspecies interactions. By exuding such compounds, the soft coral can maintain its living space, preventing overgrowth by faster-growing competitors and ensuring access to sunlight and water flow for feeding. The presence of this compound in the chemical arsenal (B13267) of the soft coral strongly implies its participation in these allelopathic interactions, contributing to the organism's ability to thrive in a competitive ecosystem.
Defense Mechanisms Against Predators and Fouling Organisms
The production of bioactive secondary metabolites is a primary defense strategy for many soft-bodied marine invertebrates that lack physical armor. This compound is believed to play a significant role in the chemical defense of its source organism against both predation and biofouling.
Defense Against Predators:
Generalist predators in marine environments, such as various species of fish and invertebrates, often graze on sessile organisms. The palatability of soft corals is heavily influenced by their chemical composition. Research on the chemical ecology of the genus Lemnalia has shown that these corals possess potent chemical defenses. In comparative studies of toxicity, extracts from Lemnalia have been found to be among the most toxic to fish. This suggests that the sesquiterpenoids, including this compound, act as feeding deterrents. The unpalatable or toxic nature of these compounds can discourage predation, thereby increasing the coral's chances of survival.
Defense Against Fouling Organisms:
Biofouling, the settlement and growth of unwanted organisms on submerged surfaces, is a major challenge for sessile marine life. A layer of fouling organisms can impede feeding, respiration, and photosynthesis (in the case of symbiotic zooxanthellae). Soft corals maintain clean surfaces through the production of antifouling compounds. A review of the genus Nephthea has indicated that compounds isolated from these corals exhibit antifouling and antibacterial properties. It is therefore highly probable that this compound contributes to this defense by inhibiting the settlement and growth of microbial biofilms, algae, barnacle larvae, and other fouling organisms. This chemical defense mechanism is crucial for the health and physiological function of the soft coral.
The table below summarizes the known and inferred defensive bioactivities of compounds from the source genera of this compound.
| Bioactivity | Target Organism Group | Probable Role of this compound |
| Toxicity | Predatory Fish | Predator Deterrence |
| Antifouling | Marine Bacteria, Larvae | Inhibition of Biofilm and Larval Settlement |
| Antibacterial | Marine Bacteria | Prevention of Surface Colonization |
| Cytotoxicity | Competing Corals, Algae | Allelopathy (Interspecies Competition) |
Chemo-Communication and Signaling in Marine Environments
The role of marine natural products in chemical communication is an expanding area of research. While there is no direct evidence to suggest a role for this compound in chemo-communication, the possibility cannot be discounted. Marine organisms use chemical cues for a variety of signaling purposes, including mate recognition, synchronization of spawning, and as indicators of environmental stress.
It is conceivable that the release of sesquiterpenoids like this compound could serve as a signal to other organisms of the same or different species. For instance, a baseline level of the compound in the water column might signal the presence and health of the soft coral population. Alterations in the concentration or composition of these chemical signals could indicate stress or damage, potentially triggering responses in neighboring organisms. However, further research is required to explore the potential function of this compound as a chemical signal in the marine environment.
Future Research Directions and Broader Academic Significance of Lemnal 1 10 Ene 2,12 Dione
Advancements in Sustainable Production Methods for Research Purposes
A significant hurdle in the comprehensive study of many marine natural products, including Lemnal-1(10)-ene-2,12-dione, is the limited supply obtained from natural sources. nih.gov Current isolation from soft corals is often low-yield and ecologically taxing. Future research must, therefore, prioritize the development of sustainable production methods.
Total Synthesis: The chemical structure of this compound, with its specific stereocenters and functional groups, presents a complex challenge for organic chemists. ontosight.ai Developing a robust and efficient total synthesis pathway is a critical goal. A successful synthesis would not only provide a reliable supply for in-depth biological studies but also allow for the creation of structural analogs to explore structure-activity relationships (SAR).
Biosynthetic Approaches: Identifying the biosynthetic gene cluster (BGC) responsible for producing the lemnalane skeleton in Nephthea armata or its microbial symbionts is a key objective. Advances in genome mining and sequencing can facilitate the discovery of these pathways. mdpi.com Once identified, these genes could be transferred to and expressed in a heterologous host, such as yeast or E. coli, to enable large-scale, sustainable production through fermentation. nih.gov
| Research Approach | Objective | Potential Outcome |
| Total Chemical Synthesis | Develop a multi-step reaction pathway to create the molecule from simple precursors. | Scalable, reliable supply for research; enables creation of synthetic analogs. ontosight.ai |
| Biosynthesis/Biotechnology | Identify the producing organism (coral or symbiont) and its biosynthetic genes. | Sustainable production via fermentation; insights into natural product biosynthesis. nih.govmdpi.com |
In-depth Elucidation of Undiscovered Molecular Mechanisms of Action
Initial research has shown that this compound possesses cytotoxic properties against certain cancer cells. acs.org However, the precise molecular mechanisms behind this activity are unknown. The broader class of diterpenoids are known to modulate immune responses and inhibit cancer cell growth, but specific pathways for this compound need to be identified. ontosight.ai
Future investigations should focus on:
Target Identification: A crucial step is to identify the specific protein(s) or cellular pathways that this compound interacts with to exert its cytotoxic effects. This is a common challenge in marine natural product drug discovery. nih.govrsc.org Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed.
Signaling Pathway Analysis: Once a target is identified, further studies are needed to understand how its modulation affects downstream signaling cascades. Research could investigate impacts on key cancer-related pathways, such as those controlling apoptosis (programmed cell death), cell cycle progression, and metastasis.
Exploration of Novel Biological Activities and Targets
While initial cytotoxicity data exists, the full biological activity profile of this compound is yet to be explored. acs.org Terpenoids from related marine soft corals of the genus Lemnalia have demonstrated a wide range of effects, including anti-inflammatory and analgesic properties. mdpi.com This suggests that this compound may have a broader therapeutic potential.
Future screening efforts should include a diverse array of assays to uncover new activities:
Anti-inflammatory Assays: Testing the compound's ability to inhibit the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell models like lipopolysaccharide-stimulated macrophages.
Antimicrobial and Antiviral Screening: Evaluating its efficacy against a panel of pathogenic bacteria, fungi, and viruses.
Neuroprotective Assays: Investigating potential protective effects in models of neurodegenerative diseases, an area where other marine metabolites have shown promise.
Application of Advanced Biotechnological Approaches in Marine Natural Product Discovery
Modern biotechnology is transforming the field of marine natural product research. nih.gov For a compound like this compound, these approaches can overcome traditional bottlenecks. mdpi.com Genome mining of the host coral and its associated microbiome can reveal the genetic blueprint for its synthesis. mdpi.com This information is invaluable, not only for sustainable production (as mentioned in 8.1) but also for discovering novel, structurally related compounds by identifying and characterizing other silent or cryptic BGCs within the organism.
Potential as a Research Tool or Lead Compound for Further Chemical Biology Studies
With its confirmed biological activity, this compound serves as an excellent starting point for further investigation. acs.orgontosight.ai
Lead Compound for Drug Development: Its cytotoxic nature makes it a promising lead compound for developing new anticancer agents. Future medicinal chemistry programs could focus on synthesizing derivatives to enhance potency, improve selectivity for cancer cells over healthy cells, and optimize pharmacological properties.
Chemical Probe: Once its molecular target is identified, the compound or its modified versions could be developed into a chemical probe. rsc.org Such probes are invaluable research tools for studying the function of a specific protein or pathway in complex biological systems, contributing to a deeper understanding of cell biology and disease.
Integration of Omics Technologies (e.g., metabolomics, transcriptomics) in Research
The integration of "omics" technologies offers a powerful, systems-level approach to understanding the role and function of this compound. uninet.edu
Metabolomics: Techniques like molecular networking can be used to analyze extracts from Nephthea armata. This can rapidly identify other structurally related sesquiterpenoids, creating a more comprehensive chemical inventory of the organism and potentially identifying new bioactive molecules. geomar.de
Transcriptomics and Proteomics: Treating cancer cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can provide unbiased, genome-wide insights into its mechanism of action. uninet.edu This can help map the cellular response and identify the pathways most affected by the compound, corroborating findings from target identification studies.
| Omics Technology | Application to this compound Research |
| Metabolomics | Rapidly identify and map related nardosinane sesquiterpenoids in the source organism. geomar.de |
| Transcriptomics | Analyze changes in gene expression in cells treated with the compound to map affected cellular pathways. uninet.edu |
| Proteomics | Identify protein targets and downstream changes in protein expression to elucidate the mechanism of action. uninet.edu |
Q & A
Q. How can interdisciplinary teams coordinate research on this compound effectively?
- Methodological Answer :
- Task Allocation : Divide roles (e.g., synthetic chemistry, bioassays, computational modeling) with clear milestones.
- Data Integration : Use cloud-based platforms (e.g., LabArchives) for real-time sharing.
- Conflict Resolution : Establish protocols for reconciling divergent findings during team reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
